molecular formula C14H18F2N2O2S B6623108 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane

1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane

Cat. No. B6623108
M. Wt: 316.37 g/mol
InChI Key: JFPUWHIUDPOXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane involves its binding to the α2/α3-containing GABAA receptors, which results in the inhibition of GABA-mediated neurotransmission. This inhibition leads to the modulation of anxiety, sleep, and sedation.
Biochemical and Physiological Effects:
1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane has been shown to have potent anxiolytic and sedative effects in animal models. Additionally, this compound has been found to enhance the analgesic effects of opioids, which suggests its potential use in pain management.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane in lab experiments is its high potency and selectivity for the α2/α3-containing GABAA receptors. Additionally, this compound has a relatively long half-life, which allows for sustained receptor modulation. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane. These include:
1. Further investigation of the anxiolytic and sedative effects of this compound in animal models.
2. Exploration of the potential use of this compound in pain management.
3. Investigation of the effects of this compound on other GABAA receptor subtypes.
4. Development of more water-soluble analogs of this compound for improved in vivo administration.
5. Investigation of the potential use of this compound in the treatment of anxiety and sleep disorders.
Conclusion:
1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane is a potent and selective antagonist of the α2/α3-containing GABAA receptors, with potential applications in scientific research. This compound has been found to have anxiolytic, sedative, and analgesic effects in animal models. While this compound has several advantages for lab experiments, such as its high potency and selectivity, it also has limitations, such as its poor solubility in water. Future research on this compound should focus on investigating its potential use in pain management, exploring its effects on other GABAA receptor subtypes, and developing more water-soluble analogs for improved in vivo administration.

Synthesis Methods

The synthesis of 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane involves the reaction of 3,4-difluoroaniline with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,2-dibromoethane to obtain the final product.

Scientific Research Applications

1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane has potential applications in scientific research, particularly in the field of neuroscience. This compound is a potent and selective antagonist of the α2/α3-containing GABAA receptors, which are known to play a crucial role in the regulation of anxiety, sleep, and sedation. Therefore, this compound can be used to study the physiological and behavioral effects of GABAA receptor modulation.

properties

IUPAC Name

1-cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2S/c15-13-5-2-11(10-14(13)16)17-6-1-7-18(9-8-17)21(19,20)12-3-4-12/h2,5,10,12H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPUWHIUDPOXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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